molecular formula C25H24N2O3 B142681 JWH 200 5-hydroxyindole metabolite CAS No. 133438-72-9

JWH 200 5-hydroxyindole metabolite

Cat. No. B142681
M. Wt: 400.5 g/mol
InChI Key: VTWRVIWPNCLGLT-UHFFFAOYSA-N
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Description

JWH 200 5-hydroxyindole Metabolite: Comprehensive Analysis

The synthetic cannabinoid JWH-200 has been a subject of research due to its psychoactive properties and potential hepatotoxic effects. It is one of the many new psychoactive substances that have emerged in the market, posing challenges for both detection and understanding of its health impacts . The 5-hydroxyindole metabolite is structurally related to indole compounds, which are significant in various biological processes and disorders .

Synthesis Analysis

The synthesis of related 5-hydroxyindoles has been explored in the context of melanin chemistry. A new synthesis method for 5-hydroxyindole was described, involving the reduction of 2:β-dinitro-5-acetoxystyrene and subsequent deacetylation . Although this synthesis is not directly for JWH-200's metabolites, it provides insight into the synthetic pathways that could be adapted for related compounds.

Molecular Structure Analysis

The molecular structure of JWH-200 includes a naphthoylindole core, which is crucial for its activity. The metabolites of JWH-200, including the 5-hydroxyindole metabolite, are formed through various processes such as N-dealkylation and oxidative morpholine cleavage . The electronic structure of 5-hydroxyindole has been studied, revealing the importance of hydrogen bonding and the order of the 1L state peaks, which are relevant for understanding the fluorescence properties of such compounds .

Chemical Reactions Analysis

JWH-200 undergoes extensive metabolism, resulting in a variety of metabolites. The most abundant metabolites are formed through consecutive morpholine cleavage and oxidation, leading to the formation of a carboxylic group . These metabolites are typically excreted in urine as conjugates, primarily as glucuronides .

Physical and Chemical Properties Analysis

The physical and chemical properties of JWH-200 and its metabolites are influenced by their molecular structure. The metabolites are generally more polar than the parent compound due to the addition of hydroxyl groups and other polar functional groups during metabolism . The cytotoxicity of JWH-200 has been observed in HepG2 cells, indicating potential liver toxicity, which could be related to its physical and chemical properties .

Relevant Case Studies

Case studies involving JWH-200 are primarily focused on its detection in biological samples. The metabolite formed by morpholine cleavage and oxidation has been identified as a key marker for JWH-200 abuse in urine . Additionally, the presence of 5-hydroxyindole and its derivatives in various tissues and their roles in hepatic and neurologic disorders have been investigated, highlighting the physiological relevance of these compounds .

Scientific Research Applications

Cytotoxicity and Metabolism of JWH-200

Cytotoxicity and Metabolite Mapping The synthetic cannabinoid JWH-200 has been studied for its cytotoxic potential and metabolism-related impact. In vitro studies using HepG2 cells have revealed that JWH-200, along with other synthetic cannabinoids, may exhibit strong cytotoxic potential. The metabolism of JWH-200 involves N-dealkylation, oxidative morpholine cleavage, and oxidative morpholine opening, leading to the formation of numerous metabolites. These metabolites could serve as analytical targets in urine screening procedures, indicating the compound's use and metabolic processing in the human body (Gampfer et al., 2021).

In Vivo and In Vitro Metabolism Further research into the metabolism of JWH-200 using in vitro (human liver microsomes) and in vivo (chimeric mouse model with humanized liver) models has led to the identification of 22 metabolites, categorized into 11 metabolite classes. Most of these metabolites are excreted in urine as conjugates, primarily glucuronides. The metabolite formed by consecutive morpholine cleavage and oxidation of the side chain to a carboxylic group was found in the highest amounts, suggesting its utility as a marker to detect JWH-200 abuse in urine (De Brabanter et al., 2013).

Analytical Techniques for Metabolite Identification

Quantitative Measurement in Human Urine The quantification and measurement of JWH-200 metabolites in human urine have been enhanced through the development of sensitive and precise analytical techniques. Solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been utilized to accurately resolve and quantify the ω- and ω-1 metabolites. This analytical advancement provides a robust method for trace analysis in human urine, aiding in the detection and understanding of JWH-200 consumption (Chimalakonda et al., 2011).

Hydroxyl-Position Determination by GC-MS/MS The differentiation of hydroxyindole metabolite isomers of JWH-200 has been achieved through gas chromatography-electron ionization-tandem mass spectrometry (GC-EI-MS/MS). This technique allows for the regioisomeric differentiation of the metabolites, providing detailed information about the position of the hydroxyl group on the indole ring. The application of this method to urine samples from JWH-200 administered mice has confirmed the hydroxyl positions, demonstrating the potential of this technique in identifying the precise metabolic transformations of JWH-200 (Kusano et al., 2016).

Safety And Hazards

This material should be considered hazardous until information to the contrary becomes available . It is not for human or veterinary use . It is recommended not to ingest, swallow, or inhale, and to avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

[5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c28-19-8-9-24-22(16-19)23(17-27(24)11-10-26-12-14-30-15-13-26)25(29)21-7-3-5-18-4-1-2-6-20(18)21/h1-9,16-17,28H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWRVIWPNCLGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(C3=C2C=CC(=C3)O)C(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017854
Record name JWH-200 5-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

JWH 200 5-hydroxyindole metabolite

CAS RN

133438-72-9
Record name JWH-200 5-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
N De Brabanter, S Esposito, E Tudela… - Rapid …, 2013 - Wiley Online Library
… JWH-200, JWH 200 5-hydroxyindole metabolite and JWH 200 6-hydroxyindole metabolite were purchased from Bio-Connect (Te Huissen, The Netherlands). All reagents were of …
N De Brabanter, S Esposito, E Tudela… - ents in ocus …, 2013 - backoffice.biblio.ugent.be
… JWH-200, JWH 200 5-hydroxyindole metabolite and JWH 200 6hydroxyindole metabolite were purchased from Bio-Connect (Te Huissen, Netherlands). All reagents were of analytical …
Number of citations: 4 backoffice.biblio.ugent.be
AJ Barnes, S Young, E Spinelli, TM Martin… - Forensic science …, 2014 - Elsevier
Introduction The recent emergence and widespread availability of many new synthetic cannabinoids support the need for an accurate and high-throughput urine screen for these new …
Number of citations: 53 www.sciencedirect.com
AN Kimble, AP DeCaprio - Forensic chemistry, 2019 - Elsevier
… For the low concentration spikes (Table 15), the only sample that was misidentified was sample 1, identified as JWH 200 5-hydroxyindole metabolite instead of THCA-A. THCA-A was …
Number of citations: 13 www.sciencedirect.com
E Spinelli, AJ Barnes, S Young… - Drug testing and …, 2015 - Wiley Online Library
Synthetic cannabinoids are marketed as legal alternatives to cannabis, as routine urine cannabinoid immunoassays do not detect synthetic cannabinoids. Laboratories are challenged …
AN Kimble - 2019 - search.proquest.com
The presence of novel psychoactive substances (NPS) in forensic casework poses major difficulties for detection, since there are many structural variations of NPS circulating in the …
Number of citations: 7 search.proquest.com
A Harris - 2023 - search.proquest.com
New designer drugs are now being called “legal highs” because they were created to get around existing drug laws. This was done by modifying the molecular structures to create …
Number of citations: 0 search.proquest.com
MN Eckberg - 2018 - digitalcommons.fiu.edu
Novel psychoactive substances (NPS) represent a great challenge to toxicologists due to the ability of illicit drug manufacturers to alter NPS chemical structures quickly and with ease to …
Number of citations: 1 digitalcommons.fiu.edu
AN Kimble - ojp.gov
OF THE DISSERTATION DEVELOPMENT OF IMPROVED EXTRACTION/PURIFICATION METHODS AND COMPREHENSIVE SCREENING/CONFIRMATION BY LC-QqQ-MS …
Number of citations: 0 www.ojp.gov

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